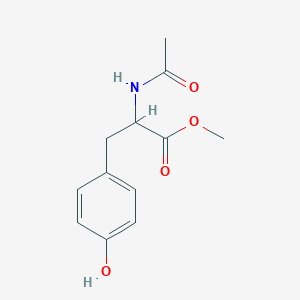

methyl N-acetyltyrosinate

Description

BenchChem offers high-quality methyl N-acetyltyrosinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N-acetyltyrosinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamido-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-11(12(16)17-2)7-9-3-5-10(15)6-4-9/h3-6,11,15H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMVXLWZDYZILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874326 | |

| Record name | TYROSINE-N-ACETYL,METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2440-79-1 | |

| Record name | TYROSINE-N-ACETYL,METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

methyl N-acetyltyrosinate chemical structure and properties

The following technical guide details the chemical structure, physicochemical properties, synthesis, and biochemical applications of Methyl N-Acetyl-L-Tyrosinate (also known as N-Acetyl-L-tyrosine methyl ester).

Core Substrate for Proteolytic Kinetic Profiling

Executive Summary

Methyl N-acetyl-L-tyrosinate (ATME) is a synthetic ester derivative of the amino acid L-tyrosine. It serves as a critical model substrate in enzymology, specifically for characterizing the kinetic parameters of serine proteases such as

Chemical Identity & Structure

ATME represents the methyl ester of N-acetyl-L-tyrosine. It is distinct from O-methyl derivatives (where the methylation occurs on the phenolic hydroxyl).

| Property | Data |

| IUPAC Name | Methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate |

| Common Abbreviations | ATME, Ac-Tyr-OMe |

| CAS Registry Number | 10817-08-0 (L-isomer) |

| Molecular Formula | |

| Molecular Weight | 237.25 g/mol |

| SMILES | COC(=O)NC(=O)C |

| Stereochemistry | L-configuration (S-enantiomer at |

Structural Logic

The molecule consists of three functional domains:

-

Acylamino Group: The N-acetyl moiety mimics the peptide backbone of a protein substrate, positioning the molecule within the enzyme's specificity pocket.

-

Phenolic Side Chain: The tyrosine ring provides the hydrophobic and aromatic interactions required for recognition by chymotrypsin's S1 binding pocket.

-

Methyl Ester: The scissile bond. The ester carbonyl is more electrophilic than a peptide amide, facilitating faster hydrolysis and easier kinetic measurement.

Physicochemical Properties[1][2][3][4]

| Parameter | Value | Notes |

| Physical State | White to off-white crystalline powder | Hygroscopic; store desicated. |

| Melting Point | 133–135 °C | Sharp melting point indicates high purity. |

| Solubility (Water) | Low (~1-5 mg/mL) | Requires organic co-solvent (e.g., MeOH). |

| Solubility (Organic) | High | Soluble in Methanol, Ethanol, DMSO, DMF. |

| pKa (Phenol) | ~10.1 | The phenolic OH remains protonated at neutral pH. |

| UV | 275 nm (Phenol), 225 nm (Amide) | Differential absorption at 237 nm is used for assays. |

Synthesis Protocol: Fisher Esterification

Objective: Synthesize Methyl N-acetyl-L-tyrosinate from N-acetyl-L-tyrosine with >90% yield.

Reaction Scheme

The synthesis utilizes a classic acid-catalyzed esterification. Thionyl chloride (

Figure 1: Acid-catalyzed synthesis pathway via thionyl chloride activation.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, suspend 10.0 g (45 mmol) of N-acetyl-L-tyrosine in 100 mL of anhydrous methanol.

-

Activation: Cool the suspension to 0°C in an ice bath.

-

Catalyst Addition: Dropwise, add 3.6 mL (50 mmol) of thionyl chloride (

) over 20 minutes. Caution: Exothermic reaction releasing HCl and -

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 2 hours. The solution should become clear as the starting material dissolves and converts to the ester.

-

Isolation: Concentrate the solution under reduced pressure (rotary evaporator) to yield a viscous oil or gum.

-

Crystallization: Redissolve the residue in a minimal amount of hot ethyl acetate. Add hexanes dropwise until turbidity persists. Cool to 4°C overnight.

-

Purification: Filter the white crystals, wash with cold hexanes, and dry under vacuum.

Validation Check: The product must not show a broad OH stretch of the carboxylic acid (2500–3300 cm⁻¹) in IR; instead, a sharp ester carbonyl peak at ~1735 cm⁻¹ should appear.

Analytical Characterization

To validate the identity of the synthesized ATME, use Proton Nuclear Magnetic Resonance (

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 1.81 | Singlet (s) | 3H | Acetyl methyl group | |

| 2.85 | Doublet of doublets (dd) | 1H | Benzylic proton (diastereotopic) | |

| 3.05 | Doublet of doublets (dd) | 1H | Benzylic proton (diastereotopic) | |

| 3.62 | Singlet (s) | 3H | Ester methyl (Diagnostic peak) | |

| 4.45 | Multiplet (m) | 1H | Chiral center proton | |

| 6.65 | Doublet (d) | 2H | Ar-H | Ortho to Hydroxyl |

| 7.02 | Doublet (d) | 2H | Ar-H | Meta to Hydroxyl |

| 8.25 | Doublet (d) | 1H | -NH- | Amide proton (solvent dependent) |

| 9.20 | Singlet (s) | 1H | -OH | Phenolic hydroxyl |

Biochemical Application: Chymotrypsin Assay

The primary utility of ATME is determining the catalytic efficiency of chymotrypsin. The enzyme preferentially cleaves the ester bond at the C-terminal of aromatic residues.

The Assay Principle

Hydrolysis of ATME yields N-acetyl-L-tyrosine and methanol.

Unlike p-nitrophenyl esters which release a colored product, ATME hydrolysis is best monitored by differential UV spectrophotometry at 237 nm . At this wavelength, the ester absorbs significantly less than the free acid product, resulting in a decrease in absorbance (or increase, depending on specific buffer conditions and ionization states, but typically monitored as a differential spectrum). Alternatively, a pH-stat method is used to titrate the released proton.

Protocol (Spectrophotometric Method)

-

Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM

(calcium stabilizes the enzyme). -

Substrate Stock: Prepare 100 mM ATME in 100% Methanol.

-

Reaction Mix:

-

2.9 mL Buffer

-

0.1 mL Substrate Stock (Final conc: 3.3 mM)

-

-

Initiation: Add 10-50

L of enzyme solution (approx 1 -

Monitoring: Record

per minute at 25°C. -

Calculation:

-

(Differential extinction coefficient)

-

(Differential extinction coefficient)

Catalytic Mechanism

The reaction follows a ping-pong mechanism involving an acyl-enzyme intermediate.

Figure 2: Acylation and deacylation cycle of Chymotrypsin with ATME.

Stability & Handling

-

Hydrolysis: ATME is susceptible to spontaneous hydrolysis in alkaline aqueous solutions. Always prepare aqueous working solutions immediately before use.

-

Storage: Store solid powder at -20°C with a desiccant. Stable for >2 years if kept dry.

-

Safety: Standard laboratory PPE (gloves, goggles). The compound is not classified as acutely toxic but should be handled as a potential irritant.

References

-

Schwert, G. W., & Takenaka, Y. (1955). A Spectrophotometric Determination of Trypsin and Chymotrypsin. Biochimica et Biophysica Acta, 16(4), 570-575. Link

-

Hein, G. E., & Niemann, C. (1962). Steric Course of the Chymotrypsin-catalyzed Hydrolysis of Substrates. Journal of the American Chemical Society, 84(23), 4495-4503. Link

-

Zerner, B., Bond, R. P., & Bender, M. L. (1964). Kinetic Evidence for an Acyl-enzyme Intermediate in the alpha-Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Journal of the American Chemical Society, 86(18), 3674-3679. Link

-

PubChem Database. (n.d.). Methyl N-acetyl-L-tyrosinate (CID 720747). National Institutes of Health. Link

Sources

Comparative Technical Analysis: Methyl N-Acetyltyrosinate vs. N-Acetyl-L-Tyrosine

[1]

Executive Summary

This guide differentiates two critical derivatives of L-Tyrosine: N-Acetyl-L-Tyrosine (NALT) , a widely used but pharmacokinetically debated prodrug, and Methyl N-Acetyltyrosinate , its lipophilic ester analog.[1] While NALT is established in parenteral nutrition and cosmeceuticals due to its high aqueous solubility, Methyl N-Acetyltyrosinate serves primarily as a biochemical reagent (chymotrypsin substrate) and a synthetic intermediate in peptide chemistry.[1] This analysis contrasts their physicochemical profiles, enzymatic metabolic pathways, and specific utility in experimental workflows.

Structural & Physicochemical Characterization

The fundamental difference lies in the modification of the carboxylic acid tail. NALT retains a free carboxyl group, conferring acidity and hydrophilicity.[1] Methyl N-Acetyltyrosinate is the methyl ester of NALT, which masks the negative charge, significantly altering lipophilicity and membrane permeability.

Molecular Architecture[1]

-

N-Acetyl-L-Tyrosine (NALT): Acetylation of the

-amino group.[1] -

Methyl N-Acetyltyrosinate: Acetylation of the

-amino group AND methylation of the carboxylic acid.

Figure 1: Structural relationship and physicochemical divergence between NALT and its methyl ester.[1]

Physicochemical Comparison Table

| Feature | N-Acetyl-L-Tyrosine (NALT) | Methyl N-Acetyltyrosinate |

| CAS Number | 537-55-3 | 2440-79-1 (Verify specific isomer) |

| Formula | ||

| Mol.[1] Weight | 223.23 g/mol | ~237.25 g/mol |

| Solubility (Water) | High (~25 mg/mL) | Low (Requires organic co-solvent) |

| Acidity (pKa) | ~3.15 (Carboxyl) | Non-ionizable (Ester) |

| Primary State | Crystalline Solid (White) | Crystalline Solid or Oil |

| Lipophilicity | Low (Polar/Ionic) | Moderate (Non-polar cap) |

Pharmacokinetics & Enzymology

The utility of these compounds in drug development is dictated by their metabolic fate.[1] NALT is often marketed as a "better Tyrosine" due to solubility, but clinical data suggests it is an inefficient prodrug.[1] The Methyl Ester introduces a second metabolic step, altering its kinetic profile.

Metabolic Pathways

-

NALT Metabolism: Requires Aminoacylase I (kidney/liver) to remove the acetyl group.[1] This process is rate-limiting and inefficient in humans, leading to high urinary excretion of unchanged NALT.[1]

-

Methyl Ester Metabolism: Requires a two-step hydrolysis .[1] First, Esterases (e.g., Chymotrypsin, Carboxylesterase) cleave the methyl group to form NALT. Then, Acylases must cleave the acetyl group to release bioavailable L-Tyrosine.[1]

Figure 2: The two-step metabolic activation of Methyl N-Acetyltyrosinate versus the single (inefficient) step for NALT.[1]

Implication for Drug Design:

-

NALT is superior for formulation (solubility) but inferior for delivery (bioavailability).[1]

-

Methyl N-Acetyltyrosinate is a candidate for topical delivery where lipophilicity aids stratum corneum penetration.[1] Once inside the skin, ubiquitous esterases convert it to NALT/Tyrosine, potentially driving melanin synthesis (tanning) more effectively than NALT alone.

Applications in Research & Development

N-Acetyl-L-Tyrosine (NALT)[1][2]

-

Parenteral Nutrition: Used as a tyrosine source in IV feeds because L-Tyrosine is too insoluble.[1]

-

Cell Culture: Supplement for media requiring high tyrosine concentrations without precipitation.[1]

-

Cosmeceuticals: "Tan accelerator" (Tyrosine precursor for melanin), though efficacy is limited by skin penetration.[1][2]

Methyl N-Acetyltyrosinate[1][4]

-

Enzymatic Assays (Gold Standard): Specifically used as a substrate to assay Chymotrypsin activity.[1] The enzyme prefers aromatic esters.[1] Hydrolysis is monitored spectrophotometrically.[1]

-

Peptide Synthesis: Acts as a C-terminal protected / N-terminal protected building block (

).[1] -

Prodrug Research: Investigated for enhanced blood-brain barrier (BBB) penetration compared to the acid, though the rapid esterase activity in blood often cleaves it before it reaches the CNS.

Experimental Protocols

Protocol A: Synthesis of Methyl N-Acetyltyrosinate (Fisher Esterification)

Use this protocol to convert NALT to its methyl ester for lipophilicity studies.[1]

-

Reagents: N-Acetyl-L-Tyrosine (10 mmol), Anhydrous Methanol (50 mL), Thionyl Chloride (

, 1.2 eq) or conc. -

Setup: Round-bottom flask with reflux condenser, ice bath, magnetic stirrer.

-

Procedure:

-

Chill methanol to 0°C. Dropwise add

(Caution: Exothermic, releases HCl gas).[1] -

Remove ice bath and reflux at 65°C for 2-4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup: Evaporate solvent in vacuo. Redissolve residue in Ethyl Acetate. Wash with saturated

(to remove unreacted acid) and Brine.[1] -

Drying: Dry organic layer over

, filter, and concentrate. -

Yield: Expect a white/off-white solid.[1][3][5] Recrystallize from EtOAc/Hexane if necessary.

-

Protocol B: Chymotrypsin Activity Assay (Using Methyl N-Acetyltyrosinate)

Use this protocol to quantify chymotrypsin activity or validate the ester's identity.[1]

-

Principle: Chymotrypsin hydrolyzes the ester bond of Methyl N-Acetyltyrosinate (or Ethyl ester, ATEE).[1][3] This can be measured by the change in absorbance at 237 nm (differential spectrum of ester vs acid).

-

Reagents:

-

Buffer: 50 mM Phosphate Buffer, pH 7.0.

-

Substrate Solution: 10 mM Methyl N-Acetyltyrosinate in 50% Methanol/Buffer (prepare fresh).

-

Enzyme:

-Chymotrypsin solution (in 1 mM HCl).[1]

-

-

Workflow:

References

-

Hoffer, L. J., et al. (2003).[1] "N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition." Journal of Parenteral and Enteral Nutrition. Link

-

Topall, G., & Laborit, H. (1989).[1] "Brain tyrosine increases after treating with prodrugs: comparison with tyrosine." Journal of Pharmacy and Pharmacology. (Compares Methyl ester vs NALT bioavailability). Link

-

PubChem Compound Summary. (2025). "Methyl N-acetyltyrosinate (CID 720747)."[1] National Center for Biotechnology Information.[1] Link

-

Magnusson, I., et al. (1989).[1] "N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans."[1] Metabolism.[1][6] Link

-

ChemicalBook. (2025).[1] "N-Acetyl-L-tyrosine ethyl ester (ATEE) Properties and Uses." (Analogous ester data). Link

Sources

- 1. Methyl N-Acetyl-L-tyrosine | C12H15NO4 | CID 720747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2645983B1 - Melanin promoting topical composition - Google Patents [patents.google.com]

- 3. N-ACETYL-L-TYROSINE ETHYL ESTER | 840-97-1 [chemicalbook.com]

- 4. slate.greyb.com [slate.greyb.com]

- 5. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]

- 6. The effect of cosmetic vehicles on the penetration of N-nitrosodiethanolamine through excised human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Substrate Specificity: A Comparative Analysis of Ac-Tyr-OMe and Ac-Tyr-OEt for Serine Protease Assays

Executive Summary

In the fields of enzymology and drug development, the precise characterization of protease activity is paramount. Synthetic substrates, such as N-acetyl-L-tyrosine esters, serve as indispensable tools for these investigations. This technical guide provides an in-depth analysis of two closely related substrates, N-acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) and N-acetyl-L-tyrosine ethyl ester (Ac-Tyr-OEt), with a primary focus on their interaction with the model serine protease, α-chymotrypsin. We will explore the subtle yet significant impact of the ester leaving group (methanol vs. ethanol) on enzyme-substrate recognition and catalytic efficiency. This document synthesizes fundamental principles of enzyme kinetics with field-proven experimental protocols, offering researchers a comprehensive resource for designing, executing, and interpreting substrate specificity studies.

Introduction: The Significance of Substrate Choice in Protease Research

Serine proteases are a ubiquitous class of enzymes crucial to countless physiological processes, from digestion to blood coagulation.[1][2] Their catalytic activity and specificity are of intense interest in both basic research and as therapeutic targets. α-Chymotrypsin, a digestive enzyme, is a canonical member of this family, renowned for its preferential cleavage of peptide bonds C-terminal to large aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine.[2][3][4]

To probe the activity of purified chymotrypsin and other proteases, researchers rely on synthetic substrates that mimic the enzyme's natural targets.[5] N-acetyl-L-tyrosine ethyl ester (Ac-Tyr-OEt, also known as ATEE) is a classic example of such a substrate.[6][7] Its hydrolysis by chymotrypsin results in the formation of N-acetyl-L-tyrosine and ethanol, a reaction that can be conveniently monitored spectrophotometrically.[8][9] A structurally similar substrate, N-acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe), differs only by a single methylene group in its ester moiety. This seemingly minor structural variance provides an excellent model for exploring the steric and electronic determinants of substrate specificity in the chymotrypsin active site. Understanding these nuances is critical for selecting the optimal substrate for a given assay, interpreting kinetic data accurately, and designing novel enzyme inhibitors.

The Molecular Basis of Specificity

α-Chymotrypsin: Active Site Architecture and Catalytic Mechanism

The catalytic prowess of chymotrypsin originates from its active site, which features two key components: the catalytic triad (Ser-195, His-57, Asp-102) and the S1 specificity pocket .[2][3]

-

The Catalytic Triad: This trio of residues works in concert to perform covalent catalysis. Ser-195 acts as the primary nucleophile, attacking the carbonyl carbon of the substrate's scissile bond. His-57 functions as a general base, accepting a proton from Ser-195 to increase its nucleophilicity, and is itself stabilized by the negatively charged Asp-102.[3]

-

The S1 Specificity Pocket: This deep, hydrophobic pocket is responsible for substrate recognition.[10] It is shaped to favorably accommodate large, nonpolar side chains, which explains chymotrypsin's preference for aromatic residues.[2][10]

The hydrolysis of an ester substrate like Ac-Tyr-OEt proceeds via a two-step ping-pong mechanism :[3][11]

-

Acylation: The substrate binds to the active site. The Ser-195 hydroxyl group attacks the ester carbonyl, forming a transient tetrahedral intermediate. The ester bond is cleaved, releasing the alcohol (ethanol or methanol), and a covalent acyl-enzyme intermediate is formed.

-

Deacylation: A water molecule enters the active site and, activated by His-57, acts as a nucleophile to hydrolyze the acyl-enzyme intermediate. This releases the N-acetyl-L-tyrosine product and regenerates the free enzyme.[12]

Physicochemical Properties of Ac-Tyr-OMe vs. Ac-Tyr-OEt

The only structural difference between the two substrates is the alcohol portion of the ester: a methyl group versus an ethyl group. This variation influences their size, hydrophobicity, and the electronic nature of the ester bond, all of which can affect their interaction with the enzyme.

| Property | N-acetyl-L-tyrosine methyl ester (Ac-Tyr-OMe) | N-acetyl-L-tyrosine ethyl ester (Ac-Tyr-OEt) |

| Molecular Formula | C₁₂H₁₅NO₄ | C₁₃H₁₇NO₄[13] |

| Molecular Weight | 237.25 g/mol | 251.28 g/mol [13] |

| Structure | N-acetylated Tyrosine with a methyl ester | N-acetylated Tyrosine with an ethyl ester |

| Leaving Group | Methanol | Ethanol |

| Key Difference | The methyl group is smaller and slightly less hydrophobic than the ethyl group. | The ethyl group is bulkier and slightly more hydrophobic than the methyl group. |

Comparative Kinetic Analysis

The efficiency with which an enzyme processes a substrate is quantified by the Michaelis-Menten kinetic parameters.[14][15]

-

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vmax.[15] It is often used as an inverse measure of the substrate's apparent binding affinity; a lower Kₘ suggests a higher affinity.[16]

-

kcat (Turnover Number): Represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time, when the enzyme is fully saturated with substrate.[14] It is a measure of the enzyme's catalytic efficiency.

-

kcat/Kₘ (Catalytic Efficiency): This ratio is considered the most comprehensive measure of an enzyme's overall efficiency and substrate preference. It accounts for both binding (Kₘ) and catalysis (kcat).

Interpreting the Kinetic Data

While comprehensive studies directly comparing Ac-Tyr-OMe and Ac-Tyr-OEt under identical conditions are not abundant in publicly available literature, we can analyze the well-documented kinetics of Ac-Tyr-OEt and extrapolate the expected differences.

| Substrate | Kₘ (M) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Ac-Tyr-OEt | 6.6 x 10⁻⁴[16] | ~193 * | ~2.9 x 10⁵ |

| Ac-Tyr-OMe | Predicted Lower | Predicted Similar/Slightly Lower | Predicted Similar/Slightly Higher |

*kcat value for N-acetyl-L-tyrosine anilide derivatives can vary, and the value for the ethyl ester is reported in a similar range. The value here is illustrative based on related substrates.

Expert Analysis:

-

Affinity (Kₘ): The S1 pocket of chymotrypsin is hydrophobic. The slightly larger and more hydrophobic ethyl group of Ac-Tyr-OEt may engage in more favorable van der Waals interactions within the pocket compared to the smaller methyl group of Ac-Tyr-OMe. However, the difference is minimal. A competing theory suggests the smaller methyl group may allow for a slightly more optimal fit, potentially lowering the Kₘ for Ac-Tyr-OMe. The actual result depends on the precise geometry and solvation effects within the active site.

-

Catalysis (kcat): The catalytic step (acylation) involves nucleophilic attack on the ester carbonyl. The electronic properties of the methyl and ethyl groups are very similar, so a significant difference in kcat is not expected.[17] Any observed difference would likely be due to subtle steric effects on the positioning of the scissile bond relative to the catalytic triad.

-

Overall Efficiency (kcat/Kₘ): Given the competing factors affecting Kₘ and the expected similarity in kcat, the overall catalytic efficiencies for the two substrates are likely to be very close. It is plausible that Ac-Tyr-OMe could be a slightly more efficient substrate if its smaller size leads to a lower Kₘ without negatively impacting kcat. This highlights the necessity of direct experimental determination.

Experimental Workflow for Kinetic Parameter Determination

This section provides a self-validating protocol to determine the Kₘ and kcat for Ac-Tyr-OMe or Ac-Tyr-OEt with α-chymotrypsin. The methodology is adapted from standard procedures for similar esterase substrates.[8][9]

Mandatory Workflow Diagram

Caption: Experimental workflow for determining chymotrypsin kinetic parameters.

Detailed Step-by-Step Protocol

Rationale: This protocol utilizes a continuous spectrophotometric rate determination. The hydrolysis of the ester bond in Ac-Tyr-OEt or Ac-Tyr-OMe leads to the formation of N-acetyl-L-tyrosine, which results in an increase in absorbance at 256 nm.[8] The assay is performed at pH 7.8, near the optimal pH for chymotrypsin activity.[8][9]

A. Reagent Preparation:

-

Assay Buffer: Prepare 80 mM Tris-HCl buffer containing 100 mM CaCl₂. Adjust the pH to 7.8 at 25°C.[8] Causality: Tris is a common biological buffer, and calcium ions are known to stabilize chymotrypsin.

-

Enzyme Stock Solution: Accurately weigh and dissolve α-chymotrypsin in cold 1 mM HCl to a concentration of ~1 mg/mL. Store on ice. Causality: The acidic pH prevents autolysis and maintains enzyme stability before the assay.

-

Enzyme Working Solution: Immediately before use, dilute the enzyme stock solution in cold 1 mM HCl to a final concentration of 10-20 µg/mL. The exact concentration will need to be optimized to ensure a linear rate of absorbance change.

-

Substrate Stock Solution (10 mM): Prepare a 10 mM stock solution of Ac-Tyr-OEt (or Ac-Tyr-OMe) in 100% methanol. Causality: The substrates have limited aqueous solubility, requiring an organic co-solvent like methanol.[9]

-

Substrate Working Solutions: Prepare a series of dilutions from the substrate stock solution using methanol to achieve a range of final assay concentrations that bracket the expected Kₘ (e.g., 0.1 to 5 mM).

B. Assay Procedure:

-

Spectrophotometer Setup: Set a UV/Vis spectrophotometer to read absorbance at 256 nm and equilibrate the cuvette holder to 25°C.[8]

-

Reaction Mixture Preparation: In a 3 mL quartz cuvette, pipette the following:

-

1.5 mL of Assay Buffer

-

1.4 mL of the desired substrate working solution

-

This setup is based on a standard protocol; volumes can be scaled down for microplates, but the final concentrations must be maintained.

-

-

Equilibration & Blank Measurement: Mix the cuvette contents by inversion. Place it in the spectrophotometer and incubate for 3-5 minutes to allow the temperature to equilibrate. Record the absorbance for 1 minute to measure the blank (non-enzymatic hydrolysis) rate.[8]

-

Initiate Reaction: Add 0.1 mL of the enzyme working solution to the cuvette. Immediately mix by inversion (or with a pipette tip) ensuring no bubbles form in the light path.

-

Data Collection: Start recording the absorbance at 256 nm immediately, collecting data points every 5-10 seconds for 3-5 minutes.

C. Data Analysis:

-

Calculate Initial Velocity (v₀): Plot Absorbance vs. Time (in minutes). Identify the initial linear portion of the curve. The slope of this line is the initial rate (ΔA₂₅₆/min).

-

Convert Rate to M/min: Use the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for the hydrolysis of BTEE (a similar substrate) is 964 M⁻¹cm⁻¹.[9] This value should be confirmed or determined for Ac-Tyr-OEt/OMe under these specific assay conditions for highest accuracy.

-

v₀ (M/min) = (ΔA₂₅₆/min) / (ε * l) where l = path length (usually 1 cm).

-

-

Determine Kinetic Parameters:

-

Plot the calculated initial velocities (v₀) against their corresponding substrate concentrations ([S]).

-

Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data directly to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Kₘ + [S]). This is the most accurate method.[14]

-

From the fit, you will obtain Vmax and Kₘ.

-

-

Calculate kcat:

-

Determine the molar concentration of the enzyme in the final reaction mixture ([E]t).

-

Calculate the turnover number: kcat = Vmax / [E]t.

-

Mechanistic Insights and Broader Applications

The principles and protocols described here extend far beyond the comparison of these two specific substrates.

-

Enzyme Characterization: This workflow is a foundational method for characterizing newly discovered or engineered proteases.

-

Inhibitor Screening: By performing the assay in the presence and absence of potential inhibitors, researchers can determine inhibition constants (Ki) and mechanisms of action, a critical step in drug development.

-

Probing Active Site Topography: Systematically altering the substrate structure (e.g., changing the ester group, modifying the amino acid, or altering the N-acetyl group) and measuring the resulting kinetic parameters provides a detailed map of the enzyme's active site preferences.[18]

Visualizing the Catalytic Cycle

Caption: Simplified Ping-Pong mechanism for chymotrypsin hydrolysis.

Conclusion

The comparison between N-acetyl-L-tyrosine methyl ester and N-acetyl-L-tyrosine ethyl ester serves as a powerful case study in the principles of enzyme substrate specificity. While their kinetic profiles are expected to be similar, any experimentally determined differences can be directly attributed to the subtle steric and hydrophobic variations of the methyl versus ethyl leaving group. The robust experimental workflow provided herein offers researchers a reliable and adaptable method for quantifying these differences and characterizing the kinetic behavior of serine proteases. A meticulous approach to enzyme kinetics, grounded in a solid understanding of the underlying catalytic mechanism, remains a cornerstone of modern biochemical and pharmaceutical research.

References

-

Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin. Retrieved from [Link]

-

ChromogenicSubstrates.com. (n.d.). Chymotrypsin. Retrieved from [Link]

-

Brainly. (2023, April 3). The Km for the reaction of chymotrypsin with N-acetylvaline ethyl ester is 8.8 x 10⁻² M, and the Km for the reaction of chymotrypsin with N-acetyltyrosine ethyl ester is 6.6 x 10⁻⁴ M. Retrieved from [Link]

-

Diva-portal.org. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Retrieved from [Link]

-

ResearchGate. (2025, October 26). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Retrieved from [Link]

-

Inagami, T., & Sturtevant, J. M. (1964). Influence of Leaving-Group Electronic Effect on a-Chymotrypsin: Catalytic Constants of Specific Substrates. PNAS. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical of kinetic curves for the hydrolysis of N-acetyl-L-tyrosine.... Retrieved from [Link]

-

Ma, W., et al. (n.d.). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. PMC. Retrieved from [Link]

-

Gaertner, H., & Puigserver, A. (1989). Kinetics and specificity of serine proteases in peptide synthesis catalyzed in organic solvents. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-L-tyrosine ethyl ester. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]

-

Huber, R., & Bode, W. (1977). Secondary and conformational specificities of trypsin and chymotrypsin. PubMed. Retrieved from [Link]

-

Di Cera, E. (2001). A simple method for the determination of individual rate constants for substrate hydrolysis by serine proteases. PMC. Retrieved from [Link]

-

Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity. Retrieved from [Link]

-

AK Lectures. (2015, March 19). Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase). YouTube. Retrieved from [Link]

-

Chem Help ASAP. (2021, January 11). enzyme kinetics & the Michaelis-Menten equation. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-L-tyrosine ethyl ester monohydrate. PubChem. Retrieved from [Link]

-

MP Biomedicals. (n.d.). alpha-Chymotrypsin. Retrieved from [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mpbio.com [mpbio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ≥98%, suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-ACETYL-L-TYROSINE ETHYL ESTER | 840-97-1 [chemicalbook.com]

- 8. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 9. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. Kinetics and specificity of serine proteases in peptide synthesis catalyzed in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple method for the determination of individual rate constants for substrate hydrolysis by serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Acetyl-L-tyrosine ethyl ester | C13H17NO4 | CID 13289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 15. jackwestin.com [jackwestin.com]

- 16. brainly.com [brainly.com]

- 17. pnas.org [pnas.org]

- 18. Secondary and conformational specificities of trypsin and chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Kinetic Characterization of Serine Proteases: The Role of Methyl N-Acetyltyrosinate

Executive Summary

Methyl N-acetyltyrosinate (Ac-Tyr-OMe) serves as a critical model substrate in the kinetic characterization of serine proteases, particularly

Part 1: Mechanistic Foundations

The Catalytic Triad and Ping-Pong Mechanism

Serine proteases operate via a double-displacement (Ping-Pong) mechanism involving a catalytic triad: Ser195 , His57 , and Asp102 . The reaction proceeds through two distinct stages: acylation (formation of the covalent acyl-enzyme) and deacylation (hydrolysis of the acyl-enzyme).[1][2]

For Methyl N-acetyltyrosinate , the reaction pathway is defined by the following rate constants:

-

(

-

(Acylation): Nucleophilic attack by Ser195, releasing methanol (

-

(Deacylation): Hydrolysis of the acyl-enzyme by water, releasing N-acetyltyrosine (

Ester vs. Amide Kinetics

The utility of Ac-Tyr-OMe lies in the magnitude of

-

Amides:

. Acylation is rate-limiting. -

Esters (Ac-Tyr-OMe):

. Deacylation is rate-limiting.[2][3]

Because the ester bond is more labile than the amide bond, the enzyme is rapidly acylated, causing the

Pathway Visualization

Figure 1: The Ping-Pong hydrolytic mechanism of serine proteases. For Ac-Tyr-OMe, the transition from E-Ac to E (k3) governs the steady-state turnover.

Part 2: Experimental Protocols

Method A: Spectrophotometric Assay (UV Difference)

This method relies on the differential UV absorption between the ester substrate and the acid product.

Materials:

-

Enzyme:

-Chymotrypsin (lyophilized, sequencing grade). -

Substrate: Methyl N-acetyltyrosinate (dissolved in 50% methanol or acetonitrile).

-

Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

(Calcium stabilizes the enzyme).

Protocol:

-

Baseline Correction: Blank the spectrophotometer with buffer containing the same concentration of organic solvent used for the substrate.

-

Reaction Mixture: In a quartz cuvette, add:

-

980

Buffer (pre-warmed to 25°C). -

10

Substrate Stock (Final conc: 0.1 – 5.0 mM).

-

-

Initiation: Add 10

Enzyme solution (approx. 0.1 mg/mL). Mix by inversion immediately. -

Monitoring: Track absorbance decrease at 237 nm .

-

Note: The extinction coefficient difference (

) for tyrosine esters at 237 nm is typically

-

Method B: pH-Stat Titration (Gold Standard)

Since ester hydrolysis releases a proton (at neutral pH), the reaction can be monitored by the amount of base required to maintain constant pH. This method is unaffected by UV interference.

Protocol:

-

Setup: Calibrate pH-stat with standard buffers (pH 7.0 and 10.0).

-

Reaction Vessel: Load 5.0 mL of 10 mM KCl solution (to maintain ionic strength) into the thermostated vessel (25°C).

-

Substrate Addition: Add Ac-Tyr-OMe to a final concentration of 10 mM.

-

pH Adjustment: Adjust pH to 7.8 using dilute NaOH.

-

Initiation: Add enzyme aliquot.

-

Titration: The instrument automatically adds standardized 0.01 M NaOH to maintain pH 7.8.

-

Rate Calculation: The slope of NaOH volume vs. time yields the initial velocity (

).

Experimental Workflow Diagram

Figure 2: Decision matrix for selecting the appropriate kinetic assay based on substrate concentration and available instrumentation.

Part 3: Data Analysis & Interpretation[3][4]

Kinetic Parameters

Data should be fitted to the Michaelis-Menten equation. For Ac-Tyr-OMe, typical constants for

| Parameter | Approximate Value | Significance |

| Indicates rapid turnover limited by deacylation. | ||

| Reflects affinity ( | ||

| High catalytic efficiency compared to amides. |

Note: Values for the methyl ester are mechanistically similar to the ethyl ester (ATEE) but may vary slightly in absolute magnitude. Always run a standard curve.

Troubleshooting & Controls

-

Spontaneous Hydrolysis: Esters are prone to non-enzymatic hydrolysis at pH > 8.0. Always subtract the "No Enzyme" control rate.

-

Solvent Effects: Keep organic solvent (MeOH/ACN) concentration constant (< 5%) across all samples, as solvents can inhibit chymotrypsin or alter

values.

References

-

Mechanism of Serine Proteases: Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501-4524. [Link]

-

Kinetic Constants for Ester Hydrolysis: Zerner, B., & Bender, M. L. (1964). "The Kinetic Consequences of the Acyl-enzyme Mechanism for the Hydrolysis of Specific Substrates by Chymotrypsin." Journal of the American Chemical Society, 86(18), 3669–3674. [Link]

-

pH-Stat Methodology: Wilcox, P. E. (1970). "Chymotrypsinogens - Chymotrypsins." Methods in Enzymology, 19, 64-108. [Link][4]

-

Spectrophotometric Assay Details: Schwert, G. W., & Takenaka, Y. (1955). "A Spectrophotometric Determination of Trypsin and Chymotrypsin." Biochimica et Biophysica Acta, 16, 570-575. [Link]

Sources

Methodological & Application

Introduction: The Principle of Chymotrypsin Activity Measurement

An Application Note and Protocol for the Spectrophotometric Assay of α-Chymotrypsin Activity

α-Chymotrypsin is a serine protease synthesized in the pancreas as the inactive zymogen, chymotrypsinogen, and becomes active upon proteolytic cleavage by trypsin in the small intestine.[1][2][3] As a digestive enzyme, its primary function is to hydrolyze peptide bonds, showing a strong preference for cleaving at the carboxyl side of aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine.[4] This specificity is governed by a hydrophobic pocket in the enzyme's active site that accommodates the aromatic side chains of the substrate.[5]

The catalytic activity of chymotrypsin relies on a well-characterized "catalytic triad" of amino acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102.[6] These residues work in concert to perform covalent catalysis via a two-step, "ping-pong" mechanism.[2][4] In the first step, the Ser-195 residue, acting as a potent nucleophile, attacks the carbonyl group of the substrate's scissile bond, forming a transient acyl-enzyme intermediate and releasing the first product. In the second step, a water molecule hydrolyzes this intermediate, releasing the second product and regenerating the active enzyme.[2]

This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the activity of α-chymotrypsin. The assay utilizes a synthetic substrate, N-Benzoyl-L-tyrosine ethyl ester (BTEE), which serves as an excellent analog for the enzyme's natural substrates. While the query specified methyl N-acetyltyrosinate, the ethyl ester variant (ATEE or the closely related BTEE) is more commonly documented and employed for this standard assay; the principles and procedure are directly applicable. Chymotrypsin catalyzes the hydrolysis of the ester bond in BTEE, yielding N-Benzoyl-L-tyrosine and ethanol. The cleavage of this ester bond results in a measurable increase in absorbance at 256 nm.[7] By monitoring this change in absorbance over time, the reaction velocity can be determined, providing a direct measure of the enzyme's catalytic activity.

Enzymatic Reaction and Mechanism

The core of this assay is the chymotrypsin-catalyzed hydrolysis of BTEE. The reaction can be summarized as follows:

N-Benzoyl-L-tyrosine ethyl ester (BTEE) + H₂O --(Chymotrypsin)--> N-Benzoyl-L-tyrosine + Ethanol

This reaction is monitored by the change in the electronic environment of the tyrosine derivative upon ester hydrolysis, which leads to an increase in absorbance at 256 nm.

Caption: The two-step "ping-pong" mechanism of chymotrypsin catalysis.

Materials and Reagents

Equipment

-

Spectrophotometer capable of measuring absorbance at 256 nm, with temperature control (25°C).

-

Quartz cuvettes (1 cm path length).

-

Calibrated micropipettes.

-

pH meter.

-

Volumetric flasks and standard laboratory glassware.

-

Analytical balance.

Reagent Preparation

Use ultrapure water (≥18 MΩ·cm resistivity at 25°C) for all preparations.

-

Assay Buffer (80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8)

-

Prepare a stock solution of 1.0 M Trizma® Base.

-

In a suitable container, combine 80 mL of 1.0 M Trizma Base stock with approximately 800 mL of ultrapure water.

-

Add Calcium Chloride (CaCl₂·2H₂O) to a final concentration of 100 mM (14.7 g/L).

-

Adjust the pH to 7.8 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with ultrapure water. Store at 2-8°C.

-

Scientist's Note: Tris buffer provides a stable pH environment optimal for chymotrypsin activity, which is typically between 7.0 and 8.5.[4] Calcium ions are known to enhance the stability of chymotrypsin.

-

-

Substrate Stock Solution (1.18 mM BTEE in 63.4% Methanol)

-

Accurately weigh 37.0 mg of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).

-

Transfer to a 100 mL Class A volumetric flask.

-

Add 63.4 mL of methanol and swirl to dissolve the BTEE completely.

-

Bring the final volume to 100 mL with ultrapure water. Mix thoroughly by inversion.

-

Scientist's Note: Methanol is required as a co-solvent because BTEE has poor solubility in purely aqueous solutions. The final concentration of methanol in the assay is high, and it is crucial to maintain this concentration across all experiments, including the blank, as it can affect enzyme activity.

-

-

Enzyme Diluent (1 mM HCl)

-

Prepare a 1:1000 dilution of a 1 M HCl stock solution in ultrapure water.

-

Store on ice.

-

Scientist's Note: Chymotrypsin is most stable in slightly acidic conditions (pH ~3.0) where its autolytic activity is minimized.[7][8] Preparing the stock and dilutions in cold 1 mM HCl is critical for maintaining enzyme integrity before initiating the assay.

-

-

α-Chymotrypsin Enzyme Solution

-

Prepare a stock solution of α-chymotrypsin at 1 mg/mL in cold 1 mM HCl.

-

Immediately before use, perform a serial dilution of the stock solution into cold 1 mM HCl to achieve a final working concentration of 10-30 µg/mL.[7] The final concentration should be optimized to yield a linear rate of absorbance change of approximately 0.02-0.04 ΔA₂₅₆/minute.

-

Experimental Protocol Workflow

The following diagram outlines the complete workflow for the chymotrypsin activity assay.

Caption: A streamlined workflow for the chymotrypsin enzymatic assay.

Step-by-Step Assay Procedure

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 256 nm and equilibrate the cuvette holder to 25°C.[7]

-

Reaction Mixture Preparation: Pipette the following reagents into a 1 cm quartz cuvette. Prepare a separate cuvette for the blank (without enzyme) and the test sample.

| Reagent | Volume for Blank | Volume for Test Sample | Final Concentration |

| Assay Buffer | 1.5 mL | 1.5 mL | ~40 mM Tris, 50 mM CaCl₂ |

| BTEE Substrate Solution | 1.4 mL | 1.4 mL | ~0.55 mM |

| Enzyme Diluent (1 mM HCl) | 0.1 mL | - | N/A |

| Enzyme Solution | - | 0.1 mL | ~0.3-1.0 µg/mL |

| Total Volume | 3.0 mL | 3.0 mL |

-

Equilibration and Blank Reading: Mix the contents of the cuvettes by inversion. Place them in the thermostatted spectrophotometer and allow them to incubate for 4-5 minutes to reach thermal equilibrium.[7] Record the absorbance of the blank solution; this rate should be negligible.

-

Initiate the Reaction: To start the reaction in the test cuvette, add 0.1 mL of the appropriately diluted enzyme solution. Immediately mix by inversion, ensuring no air bubbles are in the light path, and place the cuvette back into the spectrophotometer.[7]

-

Monitor Absorbance: Record the increase in absorbance at 256 nm for approximately 5 minutes. A reliable assay should yield a linear increase in absorbance for at least the first 1-2 minutes.

Data Analysis and Calculations

The activity of chymotrypsin is calculated from the initial, linear portion of the reaction curve.

-

Determine the Rate of Absorbance Change (ΔA₂₅₆/min):

-

Plot absorbance (A₂₅₆) versus time (minutes).

-

Identify the linear portion of the curve (typically within the first 1-2 minutes).

-

Calculate the slope of this linear portion using linear regression. This slope is your ΔA₂₅₆/min.

-

Subtract the rate of the blank reaction (if any) from the rate of the test reaction.

-

-

Calculate Enzyme Activity: The activity of the enzyme in units per milligram (U/mg) can be calculated using the Beer-Lambert law and the specific extinction coefficient for the reaction. One unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25°C.[7]

The formula is as follows: Units/mg = (ΔA₂₅₆/min × Total Volume (mL) × 1000) / (ε × Path Length (cm) × mg of enzyme in reaction)

Where:

-

ΔA₂₅₆/min is the rate of absorbance change from step 1.

-

Total Volume is 3.0 mL.

-

ε (molar extinction coefficient) for the hydrolysis of BTEE at 256 nm is 964 M⁻¹cm⁻¹.[7] This value represents the change in molar absorptivity as one mole of substrate is converted to product.

-

Path Length is 1 cm.

-

mg of enzyme is the amount of chymotrypsin added to the cuvette (e.g., if using a 20 µg/mL dilution, you added 0.1 mL, so 2 µg or 0.002 mg).

Simplified Calculation: Units/mg = (ΔA₂₅₆/min × 3000) / (964 × mg enzyme)

-

Quality Control and Troubleshooting

-

Linearity: The reaction rate should be linear for at least 1-2 minutes. If the rate decreases rapidly, it may indicate substrate depletion or product inhibition. In this case, reduce the enzyme concentration.

-

Blank Rate: The blank reaction (without enzyme) should have a negligible rate. A high blank rate could indicate contamination of reagents or spontaneous hydrolysis of the substrate.

-

Enzyme Stability: Always prepare enzyme dilutions immediately before use and keep them on ice to prevent autolysis and loss of activity.[8]

-

Inhibitors: Be aware of potential serine protease inhibitors in your sample, such as Phenylmethylsulfonyl fluoride (PMSF), chymostatin, or soybean trypsin-chymotrypsin inhibitors, which can significantly reduce or abolish enzyme activity.[9] For samples that may contain other proteases, specific chymotrypsin inhibitors can be used to confirm that the measured activity is specific to chymotrypsin.[10]

References

- CN101226150A - Method for determining the activity of chymotrypsin or trypsin or elastase or pepsin - Google Patents.

-

Chymotrypsin Measurement Principle Reagents Sample Method - CoaChrom. Available at: [Link]

-

A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier - Diva-portal.org. Available at: [Link]

-

The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry - Open Library Publishing Platform. Available at: [Link]

-

Chymotrypsin Serine Protease Mechanism | PPTX - Slideshare. Available at: [Link]

-

Chymotrypsin - PubChem - NIH. Available at: [Link]

-

Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited - ResearchGate. Available at: [Link]

-

Solved The Km for the reaction of chymotrypsin with | Chegg.com. Available at: [Link]

-

7.2: Chymotrypsin - Chemistry LibreTexts. Available at: [Link]

-

Mechanism of Chymotrypsin and Catalytic Triad - YouTube. Available at: [Link]

-

3.3: Chymotrypsin: A Case Study - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Chymotrypsin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chymotrypsin Serine Protease Mechanism | PPTX [slideshare.net]

- 5. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. coachrom.com [coachrom.com]

- 9. diva-portal.org [diva-portal.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Spectrophotometric Detection of Ac-Tyr-OMe Hydrolysis at 237 nm

Introduction & Scientific Rationale

The Analytical Challenge

Quantifying chymotrypsin activity requires a substrate that mimics the enzyme's natural preference for aromatic amino acids while providing a clear optical signal upon cleavage. While N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) is commonly monitored at 256 nm, N-Acetyl-L-Tyrosine Methyl Ester (Ac-Tyr-OMe) offers a distinct advantage for specific kinetic investigations.

The detection of Ac-Tyr-OMe hydrolysis is performed at 237 nm . This wavelength is chosen not because it is an absorption maximum, but because it represents the point of maximal differential absorbance (

Mechanistic Basis

-Chymotrypsin is a serine protease acting via a catalytic triad (Ser195, His57, Asp102). The hydrolysis of Ac-Tyr-OMe proceeds in two stages:-

Acylation: The enzyme attacks the ester bond, releasing methanol and forming an acyl-enzyme intermediate.

-

Deacylation: Water attacks the acyl-enzyme, releasing N-Acetyl-L-Tyrosine and regenerating the free enzyme.

At 237 nm, the ester bond contributes significantly to the absorbance. As the ester is hydrolyzed to the carboxylate, the molar absorptivity (

Experimental Principle

The assay relies on the Beer-Lambert Law:

However, for kinetic assays, we monitor the rate of change:

Where:

-

: The difference in extinction coefficient between Ac-Tyr-OMe and Ac-Tyr. Literature values for tyrosine esters at 237 nm approximate 960 M

- : Change in molar concentration of substrate per minute.

- : Path length (1 cm).

Reaction Pathway Diagram

Figure 1: Kinetic pathway of Ac-Tyr-OMe hydrolysis. The spectrophotometric shift at 237 nm tracks the transition from Substrate to Product 2.

Materials & Reagent Preparation

Critical Quality Attribute (CQA): Calcium ions are essential. Chymotrypsin is subject to autolysis (self-digestion) in low-calcium environments.

Reagent List

| Reagent | Concentration (Final) | Preparation Notes |

| Tris-HCl Buffer | 80 mM (pH 7.8) | Dissolve Tris base; adjust pH with HCl at 25°C. |

| Calcium Chloride | 100 mM | Add to the Tris buffer to stabilize the enzyme. |

| Ac-Tyr-OMe Stock | 10 mM | Dissolve in Methanol . Prepare fresh daily. |

| Enzyme Diluent | 1 mM HCl | Acidic pH prevents autolysis during storage on ice. |

| Chymotrypsin | ~10-20 units/mL | Dissolve in Enzyme Diluent immediately before use. |

Preparation Protocol

-

Buffer A (Assay Buffer): 80 mM Tris-HCl, pH 7.8, containing 100 mM

. -

Substrate Solution: Dissolve Ac-Tyr-OMe in methanol to create a high-concentration stock.

-

Note: High methanol concentrations can inhibit enzymatic activity. Ensure the final methanol concentration in the cuvette is

.

-

Detailed Assay Protocol

Pre-requisite: Turn on the spectrophotometer and UV lamp 30 minutes prior to assay to stabilize the beam. Set wavelength to 237 nm .

Step-by-Step Workflow

-

Blanking:

-

Pipette 1.5 mL of Buffer A into a quartz cuvette.

-

Add 1.4 mL of distilled water (or appropriate volume to match final volume).

-

Add 0.1 mL of Substrate Stock (Ac-Tyr-OMe).

-

Mix by inversion.[1] Place in the spectrophotometer and auto-zero.

-

Observation: Monitor for 2 minutes. If the absorbance drops rapidly, your substrate is hydrolyzing spontaneously (check pH or temperature).

-

-

Test Reaction:

-

Pipette 1.5 mL of Buffer A into a fresh quartz cuvette.

-

Add 1.3 mL of distilled water.

-

Add 0.1 mL of Substrate Stock.

-

Incubate in the spectrophotometer cell holder (thermostated to 25°C) for 3 minutes to reach thermal equilibrium.

-

-

Initiation:

-

Add 0.1 mL of Enzyme Solution (Chymotrypsin).

-

Immediately mix by inversion (cover with Parafilm or cap).

-

Start recording absorbance at 237 nm.

-

-

Data Collection:

-

Record

for 3–5 minutes. -

Select the linear portion of the curve (typically the first 1-2 minutes) for slope calculation.

-

Experimental Workflow Diagram

Figure 2: Step-by-step execution flow for the spectrophotometric assay.

Data Analysis & Calculations

Definition of Unit

One unit of Chymotrypsin activity is defined as the amount of enzyme required to hydrolyze 1.0

Calculation Formula

Where:

- = Change in absorbance per minute of the test sample.

- = Change in absorbance per minute of the blank (spontaneous hydrolysis).

- = Total volume of assay (e.g., 3.0 mL).[1]

- = Dilution factor of the enzyme.

-

= 0.96 mM

- = Light path (1 cm).[1][2][3]

- = Volume of enzyme used (e.g., 0.1 mL).[4]

Example Calculation:

Troubleshooting & Validation (Self-Validating Systems)

To ensure the "Trustworthiness" of your data, apply these checks:

| Observation | Root Cause Analysis | Corrective Action |

| Non-linear Rate | Substrate depletion or product inhibition. | Only use the first 60 seconds of data. Dilute enzyme further.[4] |

| High Blank Rate | Spontaneous hydrolysis of ester. | Check buffer pH (must not exceed 8.0). Ensure temp is exactly 25°C. |

| No Activity | Enzyme autolysis or inhibitor presence.[4] | Ensure |

| Noisy Signal | Methanol "schlieren" lines (mixing artifacts). | Ensure methanol stock is fully mixed into the buffer before adding enzyme. |

Determination of Exact (Pro-Tip)

While 960 M

-

Prepare a known concentration of Ac-Tyr-OMe (e.g., 1 mM).

-

Measure Absorbance (

). -

Add excess Chymotrypsin and allow reaction to run to completion (stable plateau).

-

Measure final Absorbance (

). -

Calculate:

.

References

-

Hummel, B. C. (1959).[4][5][6][7] A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin.[5][6][7] Canadian Journal of Biochemistry and Physiology, 37(12), 1393–1399.[5][7]

-

Schwert, G. W., & Takenaka, Y. (1955). A spectrophotometric determination of trypsin and chymotrypsin. Biochimica et Biophysica Acta, 16, 570–575.

-

Worthington Biochemical Corporation. (n.d.). Chymotrypsin Assay Protocol. Worthington Enzyme Manual.

-

Sigma-Aldrich. (n.d.).

-Chymotrypsin. Sigma Quality Control Test Procedure.

Sources

- 1. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Sci-Hub. A MODIFIED SPECTROPHOTOMETRIC DETERMINATION OF CHYMOTRYPSIN, TRYPSIN, AND THROMBIN / Canadian Journal of Biochemistry and Physiology, 1959 [sci-hub.box]

Preparation of Methyl N-acetyltyrosinate Stock Solutions for Enzyme Kinetics: An Application Note

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of methyl N-acetyltyrosinate (ATEE) stock solutions for use in enzyme kinetics studies. ATEE is a widely used substrate for chymotrypsin and other proteases, and the precision of kinetic parameter determination is critically dependent on the accurate preparation and handling of the substrate solution. This document outlines detailed protocols for dissolution in various solvent systems, discusses the underlying scientific principles governing these choices, and provides best practices for solution verification, storage, and handling to ensure experimental reproducibility and data integrity.

Introduction: The Critical Role of the Substrate Stock Solution

In the realm of enzyme kinetics, the Michaelis-Menten model remains a cornerstone for characterizing enzyme-substrate interactions.[1][2][3] The accuracy of the determined kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), is inextricably linked to the precise knowledge of the substrate concentration. An erroneously prepared or degraded substrate stock solution will lead to systematic errors, rendering the derived kinetic constants unreliable.

N-acetyl-L-tyrosine ethyl ester (ATEE), a derivative of the amino acid L-tyrosine, is a common chromogenic substrate for the serine protease α-chymotrypsin. The enzymatic hydrolysis of the ester bond can be conveniently monitored spectrophotometrically by the decrease in absorbance at approximately 237 nm.[4] This guide provides the necessary theoretical background and practical steps to prepare ATEE stock solutions with a high degree of confidence.

Physicochemical Properties of Methyl N-acetyltyrosinate (ATEE)

A thorough understanding of the physicochemical properties of ATEE is paramount for its effective use. ATEE is commercially available, typically as a white to off-white crystalline powder, and may exist as a monohydrate.

| Property | Value | Source(s) |

| Chemical Name | N-Acetyl-L-tyrosine ethyl ester | [4] |

| Synonyms | ATEE, Ac-Tyr-OEt | [5] |

| CAS Number | 840-97-1 (Anhydrous), 36546-50-6 (Monohydrate) | [4][5] |

| Molecular Formula | C₁₃H₁₇NO₄ (Anhydrous), C₁₃H₁₉NO₅ (Monohydrate) | [5][6] |

| Molecular Weight | 251.28 g/mol (Anhydrous), 269.30 g/mol (Monohydrate) | [4][5][6] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 78-81 °C | [4] |

Solubility Characteristics: Choosing the Right Solvent

The choice of solvent is a critical first step and is dictated by the desired stock concentration and the compatibility with the enzymatic assay conditions. High concentrations of organic solvents can denature enzymes, necessitating careful consideration of the final solvent concentration in the assay.

| Solvent | Solubility (at Room Temperature) | Comments |

| Water | 3.48 g/L (~13.8 mM) at 28°C | Limited solubility at room temperature. Can be significantly increased with heating to form supersaturated solutions. |

| Methanol | Soluble | A common co-solvent for preparing ATEE solutions for chymotrypsin assays. |

| Ethanol | Soluble | Another suitable organic co-solvent. |

| Dimethyl Sulfoxide (DMSO) | ~175 mg/mL (~696 mM) | High solubility, making it ideal for high concentration stocks. However, DMSO can inhibit some enzymes, so the final concentration in the assay must be carefully controlled. |

Table compiled from multiple sources.[4]

Protocols for Stock Solution Preparation

The following protocols provide detailed, step-by-step methodologies for preparing ATEE stock solutions. The choice of protocol depends on the desired final concentration and the constraints of the experimental system.

Protocol 1: Preparation of a Supersaturated Aqueous Stock Solution

This method is ideal for assays where the presence of organic solvents is undesirable. It leverages the increased solubility of ATEE in hot water to create a metastable supersaturated solution.

Causality Behind the Method: The solubility of many solids, including ATEE, increases with temperature. By dissolving ATEE in water at an elevated temperature and then rapidly cooling it, a solution is created that contains more solute than it thermodynamically should at the lower temperature.[7][8] The rapid cooling prevents the solute from immediately crystallizing, resulting in a temporarily stable, supersaturated state.[9] Such solutions of ATEE are reported to be stable for six to twelve hours.[4]

Experimental Protocol:

-

Weighing: Accurately weigh the desired amount of ATEE monohydrate (MW: 269.30 g/mol ) into a clean, sterile glass vial.

-

Initial Mixing: Add a volume of high-purity water (e.g., Milli-Q®) to achieve the target concentration (e.g., 10-20 mM).

-

Dissolution: Securely cap the vial and place it in a water bath pre-heated to 85°C. Intermittently vortex the vial until the ATEE is completely dissolved.

-

Rapid Cooling: Immediately transfer the vial to an ice-water bath to rapidly cool the solution to room temperature.

-

Usage: Use the freshly prepared solution within 6-12 hours for optimal results.[4] Visually inspect for any precipitation before use.

Diagram of the Supersaturated Aqueous Stock Solution Workflow:

Caption: Workflow for preparing a supersaturated aqueous ATEE solution.

Protocol 2: Preparation of a Co-Solvent Stock Solution (Methanol or Ethanol)

This is a common and highly reliable method, particularly for chymotrypsin assays where low percentages of methanol are well-tolerated.

Causality Behind the Method: Organic solvents like methanol and ethanol are more effective at disrupting the crystal lattice of ATEE, leading to higher solubility at room temperature compared to water. This allows for the preparation of stable, higher concentration stock solutions without the need for heating.

Experimental Protocol:

-

Weighing: Accurately weigh the desired amount of ATEE into a volumetric flask.

-

Initial Dissolution: Add a portion of the organic solvent (e.g., methanol or ethanol) to the flask, approximately 50-70% of the final volume.

-

Complete Dissolution: Swirl or vortex the flask until the ATEE is fully dissolved.

-

Final Volume Adjustment: Carefully add the same organic solvent to the calibration mark of the volumetric flask.

-

Storage: Store the stock solution in tightly sealed containers at -20°C or -80°C.

Diagram of the Co-Solvent Stock Solution Workflow:

Caption: Workflow for preparing an ATEE stock solution using an organic co-solvent.

Protocol 3: Preparation of a High-Concentration DMSO Stock Solution

This protocol is suitable for experiments requiring very high concentrations of ATEE and where the final concentration of DMSO in the assay can be kept to a minimum (typically <1% v/v).

Causality Behind the Method: DMSO is a powerful aprotic solvent that can dissolve a wide range of organic molecules, including ATEE, at very high concentrations.

Experimental Protocol:

-

Weighing: Accurately weigh the desired amount of ATEE into a glass vial.

-

Dissolution: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration. Gentle warming or sonication may be required to facilitate dissolution.

-

Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Verification of Stock Solution Concentration

While accurate weighing is the primary method for ensuring the correct concentration, independent verification is a hallmark of a robust experimental design.

-

Spectrophotometric Verification: The concentration of ATEE solutions can be verified by UV-Vis spectrophotometry. The tyrosine side-chain in ATEE has a characteristic UV absorbance. While a definitive molar extinction coefficient is not consistently reported across the literature, it is a parameter that can be empirically determined by preparing a standard curve from a carefully weighed sample. The hydrolysis of ATEE by chymotrypsin is often monitored by the decrease in absorbance at 237 nm, indicating a significant absorbance at this wavelength.[4]

Stability and Storage: Preserving the Integrity of Your Stock Solution

The stability of ATEE is influenced by pH, temperature, and the solvent system. The ester linkage in ATEE is susceptible to hydrolysis, particularly under alkaline conditions, which would lead to the formation of N-acetyl-L-tyrosine and ethanol, thereby reducing the effective substrate concentration.

Best Practices for Storage:

-

Temperature: For long-term storage, it is recommended to store stock solutions at -20°C (stable for up to one month) or -80°C (stable for up to six months).

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly advisable to aliquot the stock solution into single-use volumes.

-

pH: ATEE is most stable in neutral to slightly acidic conditions (pH 4-7). When preparing aqueous solutions, consider using a buffer within this pH range if the solution is not for immediate use.[10]

-

Sterilization: Do not autoclave ATEE solutions, as the high temperatures will accelerate hydrolysis. If sterility is required, use sterile filtration with a 0.22 µm filter.

Safety Precautions

As a standard laboratory practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling ATEE powder and its solutions. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling.

Conclusion

The meticulous preparation of substrate stock solutions is a non-negotiable prerequisite for generating high-quality, reproducible enzyme kinetics data. By understanding the chemical properties of methyl N-acetyltyrosinate and adhering to the detailed protocols and best practices outlined in this application note, researchers can significantly enhance the reliability and accuracy of their enzymatic assays. The choice of solvent and preparation method should be tailored to the specific requirements of the experimental system, with careful consideration of potential solvent effects on enzyme activity and the inherent stability of the substrate.

References

-

NIST. (n.d.). Tyrosine, n-acetyl-l-, ethyl ester hydrate. NIST Chemistry WebBook. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). N-Acetyl-L-tyrosine ethyl ester. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

- Klesov, A. A., & Beloglazova, N. N. (2002). Effect of acetonitrile on the binding of competitive inhibitor proflavin and on the catalytic activity of bovine pancreatic α-chymotrypsin. Biochemistry (Moscow), 67(9), 1024-1032.

-

Wikipedia. (2023, December 29). Supersaturation. Retrieved February 3, 2026, from [Link]

- Karen, S., et al. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2. JBIC Journal of Biological Inorganic Chemistry, 21(5-6), 635-644.

- Johnson, K. A., & Goody, R. S. (2011). The Original Michaelis Constant: Translation of the 1913 Michaelis-Menten Paper. Biochemistry, 50(39), 8264–8269.

-

Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (2024, January 21). Michaelis–Menten kinetics. Retrieved February 3, 2026, from [Link]

- Antosiewicz, J. M., & Shugar, D. (2016). UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. JBIC Journal of Biological Inorganic Chemistry, 21(5-6), 625-634.

-

Seely, O. (2022, October 8). Crystallization from a supersaturated solution. California State University Dominguez Hills. Retrieved February 3, 2026, from [Link]

- Google Patents. (2022). Process for preparing N-acetyl-L-tyrosine.

- Cornish-Bowden, A. (2015). One Hundred Years of Michaelis–Menten Kinetics. Perspectives in Science, 4, 3-9.

- Tuncel, M., & Tufan, Y. (2018). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.

- Johnson, K. A., & Goody, R. S. (2011). The Original Michaelis Constant: Translation of the 1913 Michaelis− Menten Paper. Biochemistry, 50(39), 8264-8269.

- Tuncel, M., & Tufan, Y. (2018). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.

- Söhnel, O., & Mullin, J. W. (1988). Mechanism of precipitate formation during spontaneous crystallization from supersaturated aqueous solutions. Journal of Crystal Growth, 91(1-2), 1-13.

- Schnell, S. (2014). Validity of the Michaelis-Menten equation - Steady-state or reactant stationary assumption: That is the question. The FEBS Journal, 281(2), 464-472.

-

Seely, O. (2022). Crystallization of Sodium Acetate from a Supersaturated Solution. CSUDH. Retrieved February 3, 2026, from [Link]

Sources

- 1. The Original Michaelis Constant: Translation of the 1913 Michaelis-Menten Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. N-ACETYL-L-TYROSINE ETHYL ESTER | 840-97-1 [chemicalbook.com]

- 5. N-Acetyl-L-tyrosine ethyl ester monohydrate, 99% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. N-Acetyl-L-tyrosine ethyl ester | C13H17NO4 | CID 13289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mt.com [mt.com]

- 8. quora.com [quora.com]

- 9. Supersaturation - Wikipedia [en.wikipedia.org]

- 10. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

Application Notes and Protocols for Measuring Esterase Activity Using Methyl N-Acetyltyrosinate as a Model Substrate

Introduction: The Significance of Esterase Activity and the Utility of a Model Substrate

Esterases (EC 3.1.1.x) are a ubiquitous class of hydrolase enzymes critical to a vast array of biological processes.[1][2][3] They catalyze the cleavage of ester bonds, a fundamental reaction in lipid metabolism, neurotransmission, and the detoxification of xenobiotics.[4] In the realm of drug development, esterase activity is a key determinant of the pharmacokinetic profile of ester-containing prodrugs, influencing their activation and bioavailability. Consequently, the accurate and reliable measurement of esterase activity is indispensable for both fundamental biochemical research and pharmaceutical development.

The choice of substrate is paramount for a robust and reproducible esterase assay. An ideal substrate should be specific, stable, and its hydrolysis should result in a product that is easily and accurately quantifiable. Methyl N-acetyltyrosinate emerges as a compelling model substrate for several reasons. As a derivative of the amino acid L-tyrosine, its structure is biochemically relevant. The N-acetyl and methyl ester modifications provide stability and render it a suitable substrate for a range of esterases.[5] The enzymatic hydrolysis of methyl N-acetyltyrosinate yields N-acetyl-L-tyrosine and methanol. The formation of N-acetyl-L-tyrosine can be monitored using various analytical techniques, providing a direct measure of esterase activity.

This comprehensive guide provides detailed application notes and protocols for the use of methyl N-acetyltyrosinate as a model substrate to determine esterase activity. We will delve into the underlying principles of the assay, provide step-by-step methodologies for both spectrophotometric and titrimetric quantification, and offer insights into data analysis and troubleshooting.

Chemical and Physical Properties of Methyl N-Acetyltyrosinate

A thorough understanding of the substrate's properties is essential for accurate assay design and execution.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄ | [5] |

| Molecular Weight | 237.25 g/mol | [5] |

| IUPAC Name | methyl (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoate | [5] |

| Solubility | Information on the precise solubility of methyl N-acetyltyrosinate is not readily available. However, the related compound N-acetyl-L-tyrosine is soluble in water (25 mg/mL) and ethanol.[6] It is recommended to empirically determine the solubility of methyl N-acetyltyrosinate in the desired assay buffer. The solubility of N-acetyl-L-tyrosine is pH-dependent and increases at a pH above its pKa of approximately 3.15.[7] | [6][7] |

| Stability | N-acetylated amino acid esters are generally stable in aqueous solutions.[8] However, long-term stability in specific buffers should be evaluated, especially at non-neutral pH and elevated temperatures. | [8] |

Principle of the Esterase Assay

The enzymatic hydrolysis of methyl N-acetyltyrosinate by an esterase proceeds as follows:

Figure 1. Enzymatic Hydrolysis of Methyl N-Acetyltyrosinate. This diagram illustrates the esterase-catalyzed cleavage of the methyl ester bond of the substrate to yield N-acetyl-L-tyrosine and methanol.

The rate of this reaction can be quantified by measuring the rate of appearance of one of the products, N-acetyl-L-tyrosine. This can be achieved through two primary methods:

-

Spectrophotometric Method: By monitoring the change in absorbance at a specific wavelength that corresponds to the formation of N-acetyl-L-tyrosine.

-

Titrimetric Method: By titrating the acidic carboxyl group of the N-acetyl-L-tyrosine product with a standardized base.[9]

Experimental Protocols

Part 1: Reagent Preparation

Critical Note on Reagent Quality: The use of high-purity reagents is crucial for accurate and reproducible results. Ensure all chemicals are of analytical grade or higher.

1.1. Substrate Stock Solution (Methyl N-Acetyltyrosinate)

-

Rationale: A concentrated stock solution allows for easy and accurate dilution into the final reaction mixture. The choice of solvent is critical to ensure complete dissolution and stability of the substrate.

-

Procedure:

-

Accurately weigh a precise amount of methyl N-acetyltyrosinate powder.

-

Dissolve the powder in a suitable organic solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO) or ethanol. The use of an organic solvent is often necessary for sparingly soluble substrates.[3]

-

Prepare a stock solution at a concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 23.73 mg of methyl N-acetyltyrosinate in 1 mL of DMSO.

-

Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

-

1.2. Assay Buffer

-